molecular formula C17H13ClN4O2S2 B2524544 N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide CAS No. 392290-83-4

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide

Cat. No. B2524544
CAS RN: 392290-83-4
M. Wt: 404.89
InChI Key: YQVXVQRWRSDZCM-UHFFFAOYSA-N
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Description

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide, also known as ACT-335827, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Preparative Studies and Synthesis Techniques : Research in the field of organic N-halogen compounds has explored the reactivity and synthesis of related chemical structures, including the use of N-chlorobenzamidine derivatives. For example, the reaction of N-chlorobenzamidine with dimethyl sulfide led to the formation of N-benzimidoylaminodimethylsulfonium chloride, showcasing the chemical versatility and reactivity of similar compounds. These studies provide a foundational understanding of the chemical properties and synthetic pathways that can be applied to the synthesis of N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide and related structures (Fuchigami & Odo, 1977).

Medicinal Chemistry Applications

Carbonic Anhydrase Inhibition : Compounds containing the 1,3,4-thiadiazole moiety have been studied for their potential as carbonic anhydrase inhibitors, indicating their relevance in developing novel therapeutic agents. The inhibition of tumor-associated isozyme IX by halogenated sulfonamides, including structures similar to the compound , has been investigated, suggesting their potential use in targeting tumor-associated enzymes and their applications as antitumor agents (Ilies et al., 2003).

Antidepressant and Anxiolytic Activity : Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their central nervous system activity, with some compounds demonstrating significant antidepressant and anxiolytic properties. This research underscores the therapeutic potential of compounds with similar structural features in treating mental health disorders (Clerici et al., 2001).

Antitubercular Agents : The development of 1,3,4-thiadiazoles as selective antitubercular agents active against both replicating and nonreplicating strains of Mycobacterium tuberculosis highlights another significant area of application. These compounds have shown outstanding in vitro activity, indicating the potential for further research and development in tuberculosis treatment (Karabanovich et al., 2016).

properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S2/c18-12-6-4-5-11(9-12)15(24)20-16-21-22-17(26-16)25-10-14(23)19-13-7-2-1-3-8-13/h1-9H,10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVXVQRWRSDZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide

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